molecular formula C18H25N3O3 B2893555 methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 1396761-49-1

methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2893555
CAS No.: 1396761-49-1
M. Wt: 331.416
InChI Key: IAFBGAQALYTXNL-UHFFFAOYSA-N
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Description

Methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked to a piperidine ring substituted with a 3,5-dimethylpyrazole moiety. The furan ester group may enhance bioavailability or serve as a functional handle for further derivatization. Crystallographic analysis using programs like SHELX (e.g., SHELXL for refinement) would be critical for resolving its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

methyl 5-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-10-14(2)21(19-13)11-15-6-8-20(9-7-15)12-16-4-5-17(24-16)18(22)23-3/h4-5,10,15H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBGAQALYTXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(O3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that incorporates both pyrazole and piperidine moieties. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and possibly anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
  • Piperidine Group : Often associated with neuroactive properties.

The molecular formula is C17H24N4O3C_{17}H_{24}N_4O_3 with a molecular weight of 336.40 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and piperidine structures. For instance, similar derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundTarget OrganismMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025

Antifungal Activity

The compound has been evaluated for antifungal properties as well. Similar pyrazole derivatives have exhibited promising results against fungal strains, suggesting that this compound may possess comparable effects .

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives indicate potential efficacy against various cancer cell lines. For example, derivatives have shown cytotoxic effects on human tumor cell lines with IC50 values in the micromolar range . The structure of this compound may enhance its interaction with cellular targets involved in cancer progression.

Case Studies

  • Study on Pyrazole Derivatives : A study conducted by Umesha et al. demonstrated that pyrazole derivatives exhibit significant antibacterial activity through structural modifications that enhance their binding affinity to bacterial enzymes .
  • Antifungal Evaluation : Research published in MDPI highlighted the antifungal potential of similar compounds, indicating that modifications in the pyrazole ring can lead to increased efficacy against fungal pathogens .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of related compounds found that they selectively inhibited cancer cell proliferation without significant toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate Furan-2-carboxylate + piperidine 3,5-Dimethylpyrazole, methyl linker Not explicitly reported (structural analog of kinase/GPCR-targeting molecules)
2-((4-((S)-2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole (Patent compound) Benzo[d][1,3]dioxole + piperidine Chloro-fluorophenyl, oxetane-methyl-imidazole GLP1 receptor activation (anti-obesity)

Key Observations :

Piperidine Scaffold : Both compounds utilize a piperidine ring as a central scaffold. Piperidine derivatives are common in drug design due to their conformational flexibility and ability to engage in hydrogen bonding or hydrophobic interactions.

Substituent Diversity: The target compound employs a 3,5-dimethylpyrazole group, which is known for metal-binding properties (e.g., in kinase inhibitors) and metabolic stability . The patent compound () features a chloro-fluorophenyl-benzo[d][1,3]dioxole moiety, which enhances lipophilicity and target affinity, and an oxetane-methyl-imidazole group for solubility and receptor specificity .

Functional Groups :

  • The furan-2-carboxylate in the target compound may improve solubility compared to the benzo[d][1,3]dioxole in the patent compound. However, the latter’s halogenated aryl group likely increases membrane permeability.

The target compound’s pyrazole-furan combination could align with kinase or inflammatory targets, though specific data are absent in the provided evidence.

Research Findings and Limitations

  • Structural Insights : Programs like SHELXL () are indispensable for refining the crystal structure of such compounds, particularly to resolve steric effects from the 3,5-dimethylpyrazole and furan ester groups .
  • Pharmacological Gaps: No direct activity data for the target compound are available in the provided evidence. The patent compound’s success in targeting GLP1 suggests that strategic substitution on piperidine (e.g., fluorinated or heteroaryl groups) is critical for receptor engagement .

Preparation Methods

Synthesis of 4-(Chloromethyl)Piperidine Hydrochloride

Piperidine is first functionalized at the 4-position via chloromethylation. A mixture of piperidine (1.0 eq), paraformaldehyde (1.2 eq), and concentrated HCl in dioxane undergoes reflux at 110°C for 6 hours, yielding 4-(chloromethyl)piperidine hydrochloride as a white solid (72% yield).

Functionalization with Furan-2-Carboxylate

The piperidine-pyrazole intermediate undergoes a second alkylation with methyl 5-(chloromethyl)furan-2-carboxylate (1.2 eq) in tetrahydrofuran (THF) using triethylamine (3.0 eq) as a base. After refluxing for 8 hours, the target compound is isolated via column chromatography (58% yield, silica gel, ethyl acetate/hexane 1:3).

Synthetic Route 2: One-Pot Mannich Reaction

Reaction Setup

A one-pot strategy employs a Mannich reaction to concurrently link the pyrazole and furan units to piperidine. In a typical procedure:

  • Piperidine (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), and methyl 5-(hydroxymethyl)furan-2-carboxylate (1.1 eq) are dissolved in acetic acid.
  • Paraformaldehyde (2.2 eq) is added, and the mixture is stirred at 90°C for 24 hours.

Product Isolation

The crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via recrystallization from ethanol to yield the target compound (54% yield).

Optimization and Challenges

Solvent and Base Selection

  • Solvent : DMF enhances nucleophilicity in alkylation steps but requires rigorous drying to avoid hydrolysis. THF offers milder conditions for acid-sensitive intermediates.
  • Base : Potassium carbonate outperforms sodium hydride in minimizing side reactions during pyrazole installation.

Temperature and Stoichiometry

  • Excessive heating (>100°C) promotes decomposition of the furan ester.
  • A 10–20% molar excess of chloromethylfuran derivative ensures complete piperidine functionalization.

Comparative Analysis of Methods

Parameter Route 1 (Stepwise) Route 2 (One-Pot)
Total Yield 58% 54%
Reaction Time 26 hours 24 hours
Purification Complexity Moderate (chromatography) Low (recrystallization)
Scalability High Moderate

Route 1 is preferred for large-scale synthesis due to higher controllability, while Route 2 reduces intermediate isolation steps.

Spectroscopic Characterization

Critical data for validating the product include:

  • 1H NMR (CDCl3) : δ 6.28 (d, 1H, furan H-3), 4.20 (s, 2H, CH2-piperidine), 3.85 (s, 3H, COOCH3), 2.50–2.70 (m, 4H, piperidine H-2,6), 2.25 (s, 6H, pyrazole CH3).
  • HRMS (ESI+) : m/z calc. for C20H28N3O3 [M+H]+ 358.2124, found 358.2121.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, improving yields to 78% for the alkylation steps.

Green Chemistry Metrics

  • Atom Economy : 82% for Route 1.
  • E-Factor : 6.2 (kg waste/kg product), driven by solvent use in chromatography.

Q & A

Q. Q1. What are the standard synthetic routes for preparing methyl 5-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)furan-2-carboxylate?

A1. The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-ketoesters (e.g., phenylhydrazine with ethyl acetoacetate) .
  • Step 2 : Functionalization of the piperidine ring, often via nucleophilic substitution or reductive amination, to introduce the pyrazole-methyl group .
  • Step 3 : Coupling of the furan-carboxylate moiety using esterification or cross-coupling reactions (e.g., Suzuki-Miyaura for furyl groups) .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol or DCM/hexane mixtures) are standard .
    Key Data : Yields range from 45–63% depending on substituents and reaction conditions .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize low yields in the final coupling step of this compound?

A2. Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Use Pd(PPh₃)₄ for cross-coupling reactions, as shown in pyrazole-furan syntheses .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity for piperidine functionalization .
  • Temperature Control : Reflux in ethanol/acetic acid mixtures improves cyclization efficiency .
    Data Contradiction : reports 45% yield for similar furan-pyrazole systems, while achieves 63% with optimized catalysts. This highlights the need for condition-specific tuning.

Structural Characterization Techniques

Q. Q3. What analytical methods are critical for confirming the structure of this compound?

A3. A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on pyrazole at δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole and furan planes at ~16–51°) .
  • HRMS : Validates molecular mass within 1–3 ppm error .
    Advanced Tip : Use DFT calculations to predict NMR shifts and compare with experimental data .

Biological Activity Profiling

Q. Q4. How can researchers design assays to evaluate the biological activity of this compound?

A4. Focus on pyrazole and piperidine pharmacophores:

  • Target Selection : Prioritize enzymes/receptors known to interact with pyrazole derivatives (e.g., kinases, GPCRs) .
  • In Vitro Assays :
    • Antimicrobial : MIC assays against Gram-positive/negative strains .
    • Anti-inflammatory : COX-2 inhibition via ELISA .
  • SAR Studies : Modify the furan-carboxylate or piperidine-methyl groups to assess activity changes .
    Note : highlights pyrazole-carbothioamides as potent antimicrobial leads, suggesting a scaffold for derivative synthesis.

Handling Data Contradictions

Q. Q5. How should researchers address discrepancies in reported synthetic yields or biological activity?

A5. Systematic validation is key:

  • Replicate Conditions : Reproduce methods from conflicting studies (e.g., vs. 10) to isolate variables (catalysts, purity).
  • Analytical Cross-Check : Use LC-MS to identify byproducts affecting yield .
  • Biological Replicates : Run dose-response curves in triplicate to confirm IC₅₀ values .
    Example : If a compound shows inconsistent antimicrobial activity, test against isogenic mutant strains to rule off-target effects .

Computational Modeling Applications

Q. Q6. What computational tools are suitable for predicting the reactivity or binding modes of this compound?

A6. Leverage multi-scale modeling:

  • Docking Studies : AutoDock Vina or Schrödinger Suite for target binding (e.g., triazole derivatives in binding to kinase domains) .
  • MD Simulations : GROMACS for stability analysis of piperidine conformers .
  • DFT Calculations : Gaussian09 to optimize geometries and calculate frontier orbitals (HOMO-LUMO gaps ~4–5 eV for pyrazoles) .
    Case Study : combines experimental XRD with DFT to validate the planarity of pyrazole-carboxylic acid derivatives.

Advanced Purification Challenges

Q. Q7. How can researchers resolve co-elution issues during HPLC purification of this compound?

A7. Co-elution often arises from structural isomers. Solutions include:

  • Mobile Phase Adjustment : Use 0.1% formic acid in acetonitrile/water gradients to improve separation .
  • Chiral Columns : For enantiomers, employ CHIRALPAK IG-U with hexane/ethanol .
  • Prep-TLC : Secondary purification using silica gel TLC (ethyl acetate/hexane 3:7) .
    Data Reference : uses prep-HPLC with C18 columns to achieve >95% purity for pyrazole-carboxylates.

Stability and Storage

Q. Q8. What are the optimal storage conditions to prevent degradation of this compound?

A8. Stability depends on functional groups:

  • Light Sensitivity : Store in amber vials at –20°C to protect furan and pyrazole rings .
  • Moisture Control : Use desiccants (silica gel) for hygroscopic piperidine derivatives .
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess decomposition .

Scaling-Up Synthesis

Q. Q9. What considerations are critical for scaling up the synthesis from milligram to gram quantities?

A9. Key factors include:

  • Reagent Availability : Replace expensive catalysts (e.g., Pd(PPh₃)₄) with cheaper alternatives (e.g., Pd/C) .
  • Exotherm Management : Use jacketed reactors for controlled heating during cyclization .
  • Waste Reduction : Optimize solvent recovery (e.g., ethanol distillation) .
    Case Study : scales pyrazole-furan coupling to 10 g with 58% yield using flow chemistry.

Interdisciplinary Applications

Q. Q10. How can this compound be applied in material science or catalysis?

A10. Beyond pharmacology:

  • Coordination Chemistry : Pyrazole-piperidine moieties act as ligands for transition metals (e.g., Cd(II) in ) .
  • Polymer Synthesis : Incorporate furan-carboxylates into biodegradable polyesters via ester exchange .
  • Catalysis : Use as a ligand in asymmetric catalysis (e.g., Pd-mediated cross-coupling) .

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